molecular formula C23H29N3O5S2 B5152660 1-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}azepane

1-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}azepane

Cat. No. B5152660
M. Wt: 491.6 g/mol
InChI Key: LCGLZHVOWWZKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}azepane, commonly known as BPCA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a member of the azepane family of compounds, which are characterized by their cyclic seven-membered ring structure. BPCA has been extensively studied for its potential applications in drug discovery and development due to its unique chemical properties.

Mechanism of Action

BPCA exerts its biological effects by binding to specific targets in the body, such as enzymes and receptors. The exact mechanism of action of BPCA is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body.
Biochemical and Physiological Effects:
BPCA has been shown to possess a wide range of biochemical and physiological effects. It has been demonstrated to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. BPCA has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Additionally, BPCA has been shown to possess antimicrobial activity against a variety of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BPCA in lab experiments is its ability to selectively target specific biological pathways. This makes it a valuable tool for studying the mechanisms of various diseases and for developing new drugs. However, BPCA is also associated with certain limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on BPCA. One area of interest is the development of new drugs based on the structure of BPCA. Another potential direction is the investigation of the molecular mechanisms underlying the biological effects of BPCA. Additionally, further studies are needed to determine the safety and efficacy of BPCA in humans, which could pave the way for its use in clinical settings.

Synthesis Methods

The synthesis of BPCA involves a multi-step process that requires specialized equipment and expertise. The most commonly used method for synthesizing BPCA is the reaction of 1,4-bis(phenylsulfonyl)piperazine with 6-aminocaproic acid in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

BPCA has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. BPCA has also been investigated for its potential use as a scaffold for the development of new drugs.

properties

IUPAC Name

azepan-1-yl-[1,4-bis(benzenesulfonyl)piperazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S2/c27-23(24-15-9-1-2-10-16-24)22-19-25(32(28,29)20-11-5-3-6-12-20)17-18-26(22)33(30,31)21-13-7-4-8-14-21/h3-8,11-14,22H,1-2,9-10,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGLZHVOWWZKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl-[1,4-bis(benzenesulfonyl)piperazin-2-yl]methanone

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